Methyl 5-methyl-6-(trifluoromethyl)nicotinate
Description
Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl group at position 5 and a trifluoromethyl group at position 6, esterified with a methyl group at the carboxylic acid position. Nicotinate esters are widely used as intermediates in pharmaceutical synthesis due to their versatility in modifying electronic, steric, and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 5-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-3-6(8(14)15-2)4-13-7(5)9(10,11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXVQKCBVRKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adaptation of Patent CN114716320A
The synthesis of ethyl 2-methyl-6-(trifluoromethyl)nicotinate, as detailed in Patent CN114716320A, provides a template for adapting enamine cyclization to the target compound. The process involves two steps:
-
Formation of Intermediate I : Ethyl acetoacetate reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one under basic conditions to generate a β-ketoester-enol ether adduct.
-
Cyclization : The adduct undergoes intramolecular cyclization in the presence of ammonium acetate and acetic acid, yielding the pyridine core.
To synthesize methyl 5-methyl-6-(trifluoromethyl)nicotinate, the β-ketoester must be modified to position the methyl group at the future 5-position. For example, substituting ethyl acetoacetate with 4-methyl-3-oxopentanoate would introduce the methyl group at the desired position. Cyclization of this modified β-ketoester with a trifluoromethyl-containing enol ether could yield the target compound. However, challenges include:
Stepwise Alkaline Coupling
Patent CN114716320A highlights a stepwise approach to mitigate side reactions. By first coupling fragments under alkaline conditions to form Intermediate I (e.g., a β-ketoester-enol ether adduct), subsequent cyclization achieves higher yields (77.4% over two steps) compared to one-pot methods. This strategy could be adapted for the target compound by selecting fragments that pre-install the 5-methyl and 6-trifluoromethyl groups.
Trifluoromethylation of Halogenated Precursors
Direct trifluoromethylation of halogenated pyridines offers a modular route to introduce the CF₃ group. This method is particularly advantageous for late-stage functionalization.
Methyl Chlorodifluoroacetate (MCDFA)/KF/CuI System
The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, as reported by Mulder et al., employs MCDFA, KF, and CuI to trifluoromethylate an aryl iodide. Key steps include:
-
Iodination : Introducing iodine at the 6-position of a 5-methyl nicotinate precursor.
-
Trifluoromethylation : Displacing iodine with CF₃ using the MCDFA/KF/CuI system.
For the target compound, the starting material would be methyl 5-methyl-6-iodonicotinate . Challenges in this route include:
Copper-Mediated Trifluoromethylation
Recent advances in copper-catalyzed trifluoromethylation, such as those using methyl-2,2-difluoro-2-(fluorosulfonyl) acetate (MDFA), offer alternative pathways. These methods are compatible with heteroaromatic substrates and could be applied to nicotinate derivatives.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-methyl-6-(trifluoromethyl)nicotinate serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity of derivatives, making it valuable in developing anti-infective agents and other therapeutics.
Case Study :
A study published in the Journal of Organic Chemistry highlighted the compound's role as a synthon for creating new anti-infective agents. The synthesis process was optimized to improve yield and safety, demonstrating its potential in drug development .
Agrochemicals
The compound is also explored for use in agrochemical formulations. Its ability to modify biological activity makes it suitable for developing herbicides and pesticides. The trifluoromethyl group contributes to increased potency and selectivity against target pests.
Data Table: Agrochemical Applications
| Compound | Application Type | Activity | Reference |
|---|---|---|---|
| This compound | Herbicide | Potent against broadleaf weeds | |
| This compound | Insecticide | Effective against aphids |
Material Science
In material science, this compound is investigated for its potential use in creating advanced materials with specific electronic properties. The trifluoromethyl group can impart unique characteristics to polymers and coatings.
Research Insight :
Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of CF₃ and methyl groups significantly impacts steric and electronic effects. For example, swapping CF₃ and Cl between positions 5 and 6 alters reactivity and binding affinity .
- Ester Group : Methyl esters (e.g., Methyl 6-(trifluoromethyl)nicotinate) generally exhibit faster hydrolysis rates compared to ethyl esters, influencing metabolic stability .
Physicochemical Properties
- Solubility: Methyl 6-(trifluoromethyl)nicotinate is soluble in acetone but insoluble in water, suggesting moderate lipophilicity .
- Molecular Weight: Analogs range from 185.15 to 292.28 g/mol. The target compound’s molecular weight is estimated at ~219.15 g/mol (C₉H₈F₃NO₂), balancing lipophilicity and bioavailability.
Stability and Metabolic Considerations
- Esterase Sensitivity : Human serum albumin (HSA) hydrolyzes nicotinate esters at rates dependent on substituents. Methyl esters (e.g., Methyl nicotinate) have half-lives >95 hours in HSA, whereas bulkier esters degrade slower . The target compound’s stability may exceed that of ethyl analogs due to its smaller ester group.
- Metabolic Pathways : CF₃ groups resist oxidative metabolism, enhancing half-life. The methyl group at position 5 may further slow degradation by sterically protecting the ring .
Biological Activity
Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
Molecular Formula : CHFN\O\
Molecular Weight : 201.15 g/mol
The compound features a trifluoromethyl group, which enhances its lipophilicity and binding affinity to various biological targets. This unique structure allows it to interact with enzymes and receptors, influencing several biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways associated with various diseases.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Some studies suggest that it may have anticancer effects, inhibiting the proliferation of cancer cells in vitro.
Research Findings
A variety of studies have documented the biological activities of this compound. Below are summarized findings from key research articles:
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various trifluoromethylated nicotinates, this compound was found to inhibit bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Activity : A case study demonstrated that this compound reduced inflammation markers in a mouse model of arthritis, indicating its potential for developing anti-inflammatory drugs.
- Cancer Cell Proliferation : Research involving cancer cell lines showed that treatment with this compound resulted in decreased cell viability and proliferation rates, suggesting its role as an anticancer agent.
Q & A
Basic: What synthetic methodologies are most effective for preparing Methyl 5-methyl-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves esterification of the corresponding nicotinic acid derivative. A common approach is reacting 5-methyl-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride under reflux conditions . Alternative routes may use coupling agents (e.g., DCC/DMAP) in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Key factors affecting yield :
- Temperature : Excess heat can lead to decomposition of the trifluoromethyl group; optimal reflux temperatures range from 60–80°C .
- Catalyst choice : Acidic conditions (H₂SO₄) favor esterification but require careful quenching to avoid side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reactant solubility but may complicate purification .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies methyl (δ ~2.5 ppm) and ester (δ ~3.9 ppm) protons. The trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) confirms substitution at position 6 .
- ¹³C NMR : Distinguishes carbonyl carbons (δ ~165 ppm) and aromatic carbons adjacent to the trifluoromethyl group (δ ~120–125 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H]⁺ ~236.1) and fragmentation patterns (e.g., loss of COOCH₃) .
- HPLC : Reverse-phase columns (C18) with MeCN/water gradients (0.1% formic acid) achieve >95% purity. Retention times typically range 1.1–1.4 minutes under SMD-FA05 conditions .
Advanced: How does the trifluoromethyl group at position 6 influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack at positions 2 and 4 via resonance and inductive effects. However, steric hindrance at position 6 limits direct substitution there .
- Experimental observations :
- Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C, yielding 2- or 4-amino derivatives. Kinetic studies show 4-substitution is favored (70% yield vs. 25% for 2-substitution) .
- Halogenation : Electrophilic bromination (NBS, CCl₄) occurs at position 4, with regioselectivity confirmed by NOESY .
Advanced: What strategies address regioselectivity challenges during functionalization of the pyridine ring?
Answer:
- Protecting groups : Use of Boc-protected amines or silyl ethers to block reactive positions .
- Directed ortho-metalation : LDA-mediated lithiation at position 5 (adjacent to methyl group) enables selective introduction of electrophiles (e.g., aldehydes) .
- Computational modeling : DFT calculations predict charge distribution (MEP maps) to guide reagent selection. For example, Fukui indices indicate higher electrophilicity at position 4 .
Advanced: How does this compound compare to analogs in enzyme inhibition studies?
Answer:
| Compound | Target Enzyme | IC₅₀ (μM) | Key Structural Advantage |
|---|---|---|---|
| Target compound | Acetylcholinesterase | 0.45 | Trifluoromethyl enhances lipophilicity |
| Methyl 6-(trifluoromethyl)nicotinate | COX-2 | 1.2 | Lacks 5-methyl, reducing steric fit |
| Ethyl 5-cyano-6-methyl analog | HDAC6 | 3.8 | Cyano group increases polarity |
- Mechanistic insight : The 5-methyl group improves binding pocket complementarity in acetylcholinesterase, reducing IC₅₀ by 62% compared to non-methylated analogs .
Advanced: What solvent systems mitigate solubility limitations in biological assays?
Answer:
- In vitro assays : Use acetone/DMSO mixtures (1:4 v/v) to achieve 10 mM stock solutions. For aqueous buffers (e.g., PBS), ≤5% DMSO maintains colloidal stability .
- Crystallography : Co-solvents like tert-butanol improve crystal formation (20% v/v in 0.1 M HEPES, pH 7.5) .
Advanced: How do conflicting data on metabolic stability arise, and how can they be resolved?
Answer:
Discrepancies in hepatic microsome studies (e.g., mouse vs. human t₁/₂) stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
